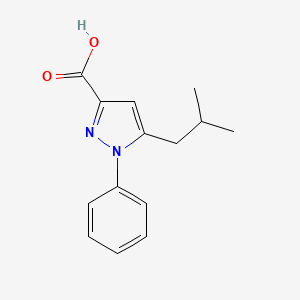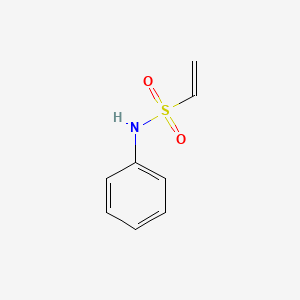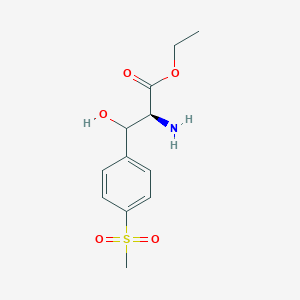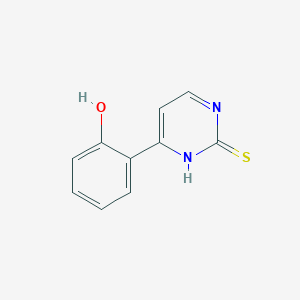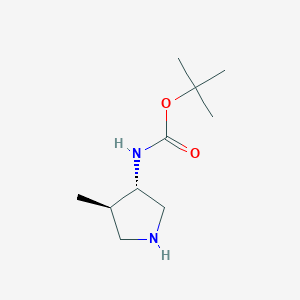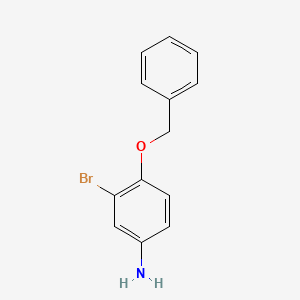![molecular formula C13H9FN4 B3124626 7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 320416-42-0](/img/structure/B3124626.png)
7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine, also known as FETP, is a potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS). It is a heterocyclic compound with significant biological and pharmacological properties .
Molecular Structure Analysis
FETP is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . Its molecular formula is C13H9FN4 and it has a molecular weight of 240.24 g/mol.Scientific Research Applications
Synthesis and Derivatives
A study by Massari et al. (2017) developed efficient procedures for the regioselective synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, which include compounds structurally related to 7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine. These compounds are synthesized through reactions involving variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones, aiming to produce biologically active compounds due to the privileged scaffold of [1,2,4]triazolo[1,5-a]pyrimidine. One such compound demonstrated a promising ability to inhibit influenza virus RNA polymerase PA-PB1 subunit heterodimerization, highlighting the potential for these derivatives in antiviral research (Massari et al., 2017).
Crystal Structure Analysis
Boechat et al. (2014) analyzed the crystal structures of anhydrous and hydrated 7-(arylamino)-5-methyl-2-(trifluoromethyl)-[1,2,4]-triazolo-[1,5-a]pyrimidine derivatives, providing insight into the molecular arrangement and intermolecular interactions of these compounds. Their work revealed variations in hydrogen bonding patterns and the influence of substituents on the supramolecular assemblies, which is critical for understanding the chemical behavior and potential applications of these compounds, including 7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine (Boechat et al., 2014).
Antimicrobial Activity
El-Agrody et al. (2001) synthesized a variety of [1,2,4]triazolo[1,5-c]pyrimidine derivatives and evaluated their antimicrobial activity. This research is relevant because it showcases the potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, including those similar to 7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine, in developing new antimicrobial agents (El-Agrody et al., 2001).
Mechanism of Action
Target of Action
The compound “7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine” is a potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS) . It also shows inhibitory activity against CDK2/cyclin A2 .
Mode of Action
The compound interacts with its targets, cGAS and CDK2/cyclin A2, leading to their inhibition
Biochemical Pathways
The inhibition of cGAS and CDK2/cyclin A2 affects multiple biochemical pathways. CDK2 is involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest
Result of Action
The compound’s action results in significant inhibition of the growth of certain cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . The compound also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within certain cells .
properties
IUPAC Name |
7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4/c14-11-4-1-10(2-5-11)3-6-12-7-8-15-13-16-9-17-18(12)13/h1-9H/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUJXPKHISIJOX-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=NC3=NC=NN23)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=NC3=NC=NN23)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-cyclohexyl-2-[(2-morpholinoacetyl)amino]propanoate](/img/structure/B3124548.png)
![3-methyl-1-{4-[4-(3-methyl-1H-imidazol-3-ium-1-yl)benzoyl]phenyl}-1H-imidazol-3-ium diiodide](/img/structure/B3124549.png)
![5-methyl-3-[1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide](/img/structure/B3124561.png)

![2,2,2-Trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B3124566.png)

